(2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
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Overview
Description
(2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is a chemical compound that belongs to the class of phenoxypropanamines. This compound is characterized by the presence of a difluorophenoxy group attached to a propan-2-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorophenol and (S)-2-chloropropan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenoxypropanone, while reduction may produce difluorophenoxypropanol.
Scientific Research Applications
(2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as acting on specific receptors or pathways.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular or physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(2,4-difluorophenoxy)propan-2-amine hydrochloride
- (2S)-1-(3,5-difluorophenoxy)propan-2-amine hydrochloride
- (2S)-1-(2,6-dichlorophenoxy)propan-2-amine hydrochloride
Uniqueness
(2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is unique due to the specific positioning of the difluoro groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties compared to other similar compounds.
Properties
IUPAC Name |
(2S)-1-(2,6-difluorophenoxy)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAQZRJXPADIBT-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC=C1F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC1=C(C=CC=C1F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955475-03-2 |
Source
|
Record name | (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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